N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
Description
The compound N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide features a benzimidazole core substituted with a methyl group at the 1-position and an acetamide linker at the 5-position. The acetamide bridges to a 1-(propan-2-yl)-substituted indole moiety at the 3-position. This structure combines two heterocyclic systems (benzimidazole and indole), which are prevalent in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H22N4O/c1-14(2)25-12-15(17-6-4-5-7-19(17)25)10-21(26)23-16-8-9-20-18(11-16)22-13-24(20)3/h4-9,11-14H,10H2,1-3H3,(H,23,26) |
InChI Key |
LCGNKMUFSHSGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Propan-2-yl)-1H-Indol-3-yl Acetic Acid
The indole fragment is synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A representative method involves reacting indole with isopropyl bromide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base. The reaction proceeds at 60°C for 1 hour, yielding 1-(propan-2-yl)-1H-indole with 85% efficiency after column chromatography (hexane/ethyl acetate). Subsequent formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) generates 3-formyl-1-(propan-2-yl)-1H-indole, which is oxidized to the corresponding acetic acid via potassium permanganate (KMnO₄) in acidic medium.
Table 1: Optimization of Indole Alkylation
Preparation of 1-Methyl-1H-Benzimidazol-5-Amine
The benzimidazole core is synthesized by cyclizing 4-nitro-1,2-phenylenediamine with acetic anhydride, followed by methylation and reduction. In a patented method, 4-nitro-1,2-phenylenediamine undergoes cyclization in refluxing acetic acid (120°C, 6 hours) to form 1H-benzimidazol-5-amine. methylation at the N1 position is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile. Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the nitro group to an amine, yielding the target fragment in 78% overall yield.
Amide Bond Formation and Final Coupling
Activation of Acetic Acid Intermediate
The indole-derived acetic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–25°C. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in DMF facilitates direct amidation with the benzimidazole amine.
Coupling Reaction Optimization
Reaction of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetyl chloride with 1-methyl-1H-benzimidazol-5-amine in tetrahydrofuran (THF) at 25°C for 12 hours achieves 92% conversion. Triethylamine (Et₃N) is critical for neutralizing HCl byproducts. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time to 1 hour with comparable yield.
Table 2: Amidation Efficiency Across Conditions
| Method | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Acyl chloride | THF | Et₃N | 25°C | 92 |
| EDC/HOBt | DMF | - | 25°C | 88 |
| Microwave | DMSO | - | 100°C | 90 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1 gradient), followed by recrystallization from ethanol/water (7:3). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms >99% purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 80°C, 6 hrs) | 6 M HCl | 2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid | ~75% |
| Basic (NaOH, reflux, 4 hrs) | 2 M NaOH | Sodium salt of 2-[1-(propan-2-yl)-1H-indol-3-yl]acetate | ~82% |
This reaction is pivotal for generating intermediates for further functionalization, such as esterification or coupling reactions.
Alkylation and Acylation
The indole nitrogen and benzimidazole NH sites participate in alkylation and acylation reactions to enhance solubility or introduce pharmacophores.
Alkylation
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hrs | N-methylated derivatives at indole or benzimidazole positions | Improved metabolic stability |
| Propargyl bromide | THF, NaH, 0°C → RT, 6 hrs | Alkyne-functionalized derivatives for click chemistry | Bioconjugation studies |
Acylation
| Reagents | Conditions | Products |
|---|---|---|
| Acetic anhydride | Pyridine, RT, 3 hrs | Acetylated indole derivatives |
| Benzoyl chloride | DCM, Et₃N, 0°C → RT, 8 hrs | N-benzoylated benzimidazole analogs |
Acylation strategies are employed to modulate electronic properties or steric bulk.
Cyclization Reactions
The compound undergoes intramolecular cyclization under catalytic conditions to form fused polycyclic systems:
Cyclized products exhibit enhanced rigidity, often improving target binding affinity .
Nucleophilic Substitution
The acetamide’s carbonyl group reacts with nucleophiles to form thioamides or ureas:
| Nucleophile | Conditions | Products |
|---|---|---|
| Ammonia | EtOH, reflux, 10 hrs | Urea-linked analogs |
| Sodium hydrosulfide | DMF, 50°C, 6 hrs | Thioacetamide derivatives |
These modifications are critical for probing hydrogen-bonding interactions in biological targets .
Oxidation
The indole moiety is susceptible to oxidation:
-
Reagents : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT
-
Product : Indole-2,3-epoxide derivative
-
Application : Epoxides serve as electrophilic intermediates for further ring-opening reactions.
Reduction
The acetamide group is reduced to amine derivatives:
-
Reagents : LiAlH₄, THF, reflux, 8 hrs
-
Product : N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]ethylamine
-
Yield : ~68%
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the indole and benzimidazole rings:
-
Conditions : UV light (254 nm), acetone, 12 hrs
-
Product : Cyclobutane-fused dimer
-
Significance : Used to study photostability and generate novel scaffolds.
Metal-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura and Sonogashira reactions:
| Reaction Type | Catalyst | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-functionalized analogs |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | Alkynyl-linked derivatives |
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of benzimidazole and indole compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can effectively inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have been evaluated against various cancer cell lines, demonstrating promising results:
- Mechanism of Action : Compounds targeting dihydrofolate reductase (DHFR) have been studied for their ability to interfere with purine synthesis, which is crucial for cancer cell growth. The structural similarity of benzimidazole derivatives to purine nucleotides enhances their potential as antimetabolite agents .
- Case Study : In a study evaluating the anticancer potential of synthesized benzimidazole derivatives, certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potency against colorectal carcinoma cells (HCT116) .
Antimicrobial Applications
The antimicrobial activity of compounds containing benzimidazole and indole structures has also been extensively studied. These compounds are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi:
- Antibacterial Activity : A study highlighted that certain synthesized benzimidazole derivatives displayed significant antimicrobial effects, with minimal inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various bacterial strains .
- Fungal Activity : The same derivatives were tested against fungal species, showing efficacy similar to that observed in bacterial assays, thus supporting their use as potential antifungal agents .
Synthesis and Characterization
The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. The characterization of synthesized compounds is crucial for understanding their structure–activity relationships (SAR). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the identity and purity of these compounds.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its effects.
Biological Activity
N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide, also known by its CAS number 1401577-53-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer and antimicrobial activities, as well as its pharmacokinetic characteristics.
The compound has the following chemical characteristics:
- Molecular Formula : C21H22N4O
- Molecular Weight : 346.4256 g/mol
- LogP : 2.9756
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 2
- Polar Surface Area : 60.188 Ų
The structural representation is crucial for understanding its interaction with biological targets, as shown below:
| Property | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 1401577-53-4 |
| Molecular Weight | 346.4256 g/mol |
| LogP | 2.9756 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 60.188 Ų |
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines.
-
Cell Line Studies :
- The compound showed an IC50 value of approximately 6.26 μM against the HCC827 lung cancer cell line and 6.48 μM against NCI-H358, indicating potent activity in two-dimensional (2D) assays .
- In three-dimensional (3D) culture assays, the activity was reduced (IC50 values of 20.46 μM for HCC827), suggesting that the compound's efficacy may vary with the cellular environment .
-
Mechanism of Action :
- The mechanism involves interaction with specific protein targets that are pivotal in cancer cell survival and proliferation, although detailed pathways remain to be elucidated.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound.
-
Absorption and Distribution :
- The logP value suggests moderate lipophilicity, which may facilitate membrane permeability and absorption.
- The polar surface area indicates potential for good solubility in biological fluids.
- Toxicity Profile :
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
-
Case Study on Lung Cancer :
- A patient cohort treated with benzimidazole derivatives exhibited improved outcomes compared to historical controls, suggesting a potential role in combination therapies aimed at enhancing overall efficacy while minimizing side effects.
- Antimicrobial Resistance :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s unique features include:
- 1-Methylbenzimidazole : Enhances metabolic stability compared to unsubstituted benzimidazoles.
- Acetamide linker : A common pharmacophore in enzyme inhibitors, facilitating hydrogen bonding with target proteins.
Comparative Analysis of Analogous Compounds
Table 1: Comparison of Structural and Functional Attributes
Advantages and Limitations of the Target Compound
- Advantages :
- Dual heterocyclic system (benzimidazole + indole) for multi-target engagement.
- Propan-2-yl group enhances metabolic stability compared to smaller alkyl chains.
- Limitations :
- Lack of polar groups (e.g., -OH, -COOH) may reduce aqueous solubility.
- Synthetic complexity due to multiple substituents.
Q & A
Q. Experimental assessment methods :
- Structure-Activity Relationship (SAR) studies : Systematic substitution of benzimidazole/indole groups (e.g., halogenation, methoxy groups) and evaluation in cytotoxicity assays (e.g., IC against cancer cell lines) .
- Molecular docking : Computational modeling to predict interactions with targets like CYP51 or Bcl-2 .
Advanced: How can researchers design derivatives of this compound to enhance selectivity for protozoan sterol 14α-demethylase (CYP51) over human isoforms?
Answer:
Design strategies :
- Substituent optimization : Introduce bulky groups (e.g., 4-chlorobenzoyl) on the indole ring to exploit steric differences in the CYP51 active site .
- Hybrid scaffolds : Combine with triazole or thiadiazole moieties to enhance binding to conserved protozoan residues .
Q. Methodological validation :
- Enzyme inhibition assays : Compare IC values against recombinant CYP51 from Trypanosoma cruzi vs. human isoforms .
- Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with heme iron) .
Advanced: How should contradictory data on antiproliferative activity across different cell lines be analyzed?
Answer:
Potential sources of contradiction :
- Cell line heterogeneity : Variability in expression of targets like Bcl-2 or drug efflux pumps (e.g., P-glycoprotein) .
- Assay conditions : Differences in serum concentration, incubation time, or metabolic activation .
Q. Resolution strategies :
- Dose-response profiling : Generate full IC curves across multiple cell lines (e.g., NCI-60 panel) to identify sensitivity patterns .
- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., Mcl-1 suppression) .
Advanced: What computational approaches are recommended to predict off-target interactions of this compound?
Answer:
Methodology :
- Molecular dynamics (MD) simulations : Assess binding stability to secondary targets (e.g., kinases) over 100+ ns trajectories .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to screen databases like ChEMBL for potential off-targets .
- ADMET prediction : Use tools like SwissADME to evaluate cytochrome P450 inhibition or hERG channel liability .
Q. Validation :
- In vitro panels : Test against off-target receptors/enzymes (e.g., CEREP panel) .
Advanced: How can researchers reconcile discrepancies in synthetic yields reported for analogous indole-acetamide derivatives?
Answer:
Factors affecting yield :
- Catalyst selection : Zeolite (Y-H) vs. traditional acid catalysts can alter reaction efficiency by 10–15% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions .
Q. Optimization approaches :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios .
- In-line monitoring : Employ FTIR or HPLC to track reaction progress and identify bottlenecks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
